1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[111]pentane is a unique organofluorine compound characterized by its bicyclo[111]pentane core structure
Preparation Methods
The synthesis of 1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Introduction of the Pentafluoroethyl Group: The pentafluoroethyl group is introduced through a reaction with a suitable fluorinating agent.
Iodination: The final step involves the iodination of the bicyclo[1.1.1]pentane derivative to yield the target compound.
Chemical Reactions Analysis
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by palladium or other transition metal catalysts.
Scientific Research Applications
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: Its incorporation into polymers and other materials can enhance properties such as thermal stability and resistance to degradation.
Chemical Biology: The compound can be used as a probe to study biological systems, particularly in the context of fluorine’s effects on molecular interactions.
Mechanism of Action
The mechanism by which 1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane exerts its effects is largely dependent on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its fluorinated and iodinated moieties, affecting molecular recognition and binding. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane: This compound has a trifluoroethyl group instead of a pentafluoroethyl group, resulting in different chemical properties and reactivity.
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane:
The uniqueness of this compound lies in its combination of a highly fluorinated group with an iodine atom, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
2408964-59-8 |
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Molecular Formula |
C7H6F5I |
Molecular Weight |
312.02 g/mol |
IUPAC Name |
1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H6F5I/c8-6(9,7(10,11)12)4-1-5(13,2-4)3-4/h1-3H2 |
InChI Key |
SEFJJYQILCRVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)C(C(F)(F)F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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